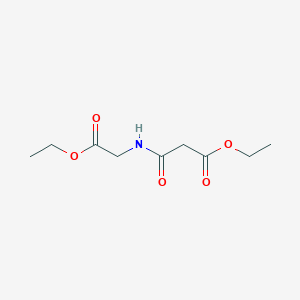
4-(2-Methylbut-3-yn-2-yl)morpholine
Übersicht
Beschreibung
4-(2-Methylbut-3-yn-2-yl)morpholine is an organic compound with the molecular formula C₉H₁₅NO and a molecular weight of 153.22 g/mol . This compound features a morpholine ring, which is a five-membered ring containing a nitrogen atom, substituted with a 2-methylbut-3-yn-2-yl group. The morpholine ring is known for its basicity and hydrogen bonding capabilities.
Vorbereitungsmethoden
The synthesis of 4-(2-Methylbut-3-yn-2-yl)morpholine typically involves the reaction of morpholine with 2-methylbut-3-yn-2-yl halides under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-(2-Methylbut-3-yn-2-yl)morpholine undergoes various chemical reactions due to the presence of the alkyne functionality and the morpholine ring. Some common reactions include:
Click Chemistry: The alkyne group can participate in click reactions with azides to form triazoles.
Hydroamination: The alkyne can undergo hydroamination reactions with amines to form enamines.
Cycloaddition Reactions: The alkyne can participate in cycloaddition reactions with dienes or other unsaturated compounds to form cyclic structures.
Common reagents used in these reactions include azides for click chemistry, amines for hydroamination, and dienes for cycloaddition reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(2-Methylbut-3-yn-2-yl)morpholine is utilized in the synthesis of various biologically active molecules. Its applications in scientific research span from the development of antimicrobial agents to the synthesis of complex organic molecules that serve as inhibitors for specific biological pathways. For instance, morpholine derivatives have been explored for their potential as phosphoinositide 3-kinase inhibitors, highlighting their significance in cancer research and therapy. Additionally, morpholine-based compounds are used as building blocks in the synthesis of benzimidazoles, which are known for their glucosidase inhibitory and antioxidant activities.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
4-(2-Methylbut-3-yn-2-yl)morpholine can be compared with other morpholine derivatives, such as 4-benzyl-4-methylmorpholine and 4-(2-methylbut-3-yn-2-yl)morpholinium salts. These compounds share the morpholine ring structure but differ in their substituents, which can significantly impact their chemical behavior and applications. The unique alkyne functionality in this compound allows it to participate in specific reactions like click chemistry and cycloaddition, setting it apart from other morpholine derivatives.
Eigenschaften
IUPAC Name |
4-(2-methylbut-3-yn-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-4-9(2,3)10-5-7-11-8-6-10/h1H,5-8H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRQMHZZZUFXNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)N1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30323299 | |
| Record name | 4-(2-methylbut-3-yn-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30323299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7471-07-0 | |
| Record name | NSC403540 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403540 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2-methylbut-3-yn-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30323299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-bromo-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1606604.png)




![N-[4-(Dimethylamino)phenyl]-3-oxobutanamide](/img/structure/B1606610.png)

